molecular formula C23H21N3O4 B11096233 N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B11096233
M. Wt: 403.4 g/mol
InChI Key: WQSWXPVZLFFSKB-AFUMVMLFSA-N
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Description

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a diphenylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine derivatives, followed by acylation with 2,2-diphenylacetyl chloride. The reaction conditions often include:

  • Condensation Reaction

      Reagents: 3,4-dihydroxybenzaldehyde, hydrazine hydrate

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux

      Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)

  • Acylation Reaction

      Reagents: 2,2-diphenylacetyl chloride

      Solvent: Dichloromethane or chloroform

      Temperature: 0°C to room temperature

      Catalyst: Base (e.g., triethylamine)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Oxidized derivatives with modified functional groups

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced forms with altered hydrazone linkages

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Organic solvents, room temperature to reflux

      Products: Substituted derivatives with new functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane, chloroform

    Catalysts: Acetic acid, sodium acetate, triethylamine

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.

Medicine

Medically, this compound is explored for its therapeutic potential. Its hydrazone linkage and phenolic groups suggest antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases.

Industry

In industry, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity. The phenolic groups can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(E)-1-(2,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
  • N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylpropionamide
  • N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylbutyramide

Uniqueness

Compared to similar compounds, N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide stands out due to its specific hydrazone linkage and diphenylacetamide moiety. These structural features confer unique reactivity and biological activity, making it a versatile compound in various research fields.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H21N3O4/c27-19-12-11-16(13-20(19)28)14-25-26-21(29)15-24-23(30)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22,27-28H,15H2,(H,24,30)(H,26,29)/b25-14+

InChI Key

WQSWXPVZLFFSKB-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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